(2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a benzodioxole ring and an octan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Alkylation: The benzodioxole ring is then alkylated with an appropriate alkyl halide to introduce the octan-2-yl group.
Amidation: The final step involves the formation of the amide bond through the reaction of the alkylated benzodioxole with an appropriate amine under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
(2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate signaling pathways such as NF-κB or MAPK, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide: can be compared with other benzodioxole derivatives and amides, such as:
Uniqueness
- The presence of both the benzodioxole ring and the octan-2-yl chain in This compound provides unique chemical properties, such as increased lipophilicity and potential bioactivity, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H25NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-octan-2-ylprop-2-enamide |
InChI |
InChI=1S/C18H25NO3/c1-3-4-5-6-7-14(2)19-18(20)11-9-15-8-10-16-17(12-15)22-13-21-16/h8-12,14H,3-7,13H2,1-2H3,(H,19,20)/b11-9+ |
InChI Key |
AMIUZDPAMTUBNW-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCCCC(C)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCCCCCC(C)NC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.